Regulatory Identity as Midazolam Impurity 9: Unique Pharmacopeial Reference Standard Designation
The target compound (CAS 59467-61-7) is formally designated as Midazolam Impurity 9, a process-related impurity that can arise during the manufacture of bulk midazolam drug substance [1]. Unlike norflurazepam (CAS 2886-65-9, a metabolite reference standard) or fludiazepam (CAS 3900-31-0, an active pharmaceutical ingredient), this compound is the only benzodiazepine analog that fulfills the regulatory requirement for impurity identification in midazolam ANDA and DMF submissions [2]. Regulatory agencies including FDA, EMA, and ICH enforce impurity limits to ensure drug purity, stability, and efficacy; the use of non-designated surrogate compounds for impurity quantification is not compliant with ICH Q3A/Q3B guidelines [3].
| Evidence Dimension | Regulatory impurity designation and analytical reference standard suitability |
|---|---|
| Target Compound Data | Midazolam Impurity 9 (CAS 59467-61-7); supplied with full characterization (NMR, MASS, IR, HPLC purity); traceable to USP/EP pharmacopeial standards [2] |
| Comparator Or Baseline | Norflurazepam (CAS 2886-65-9): designated as a metabolite reference standard for benzodiazepines including flurazepam, fludiazepam, and quazepam; not designated as a midazolam impurity [1] |
| Quantified Difference | Mutually exclusive regulatory roles: the target compound is the only 7-chloro-5-(2-fluorophenyl) benzodiazepine with formal Midazolam Impurity 9 designation |
| Conditions | Pharmaceutical quality control and regulatory submission context per ICH and pharmacopeial monographs |
Why This Matters
For pharmaceutical scientists filing midazolam ANDAs, only the designated impurity reference standard (CAS 59467-61-7) is acceptable for method validation and quality control; substituting norflurazepam or any other analog would render the submission non-compliant with ICH impurity guidelines.
- [1] SynZeal. Midazolam Impurity 9 (CAS 59467-61-7): Formal designation as a midazolam process-related impurity; supplied with characterization data compliant with regulatory guidelines. View Source
- [2] Veeprho. Midazolam Impurities and Related Compounds: Impurities in Midazolam can arise due to chemical synthesis, degradation, or storage conditions; regulatory agencies (FDA, EMA, ICH) enforce impurity limits. View Source
- [3] ICH Harmonised Guideline Q3A(R2): Impurities in New Drug Substances. View Source
